2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the chlorination of a pyrimidine derivative using phosphorus oxychloride to obtain a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce an aldehyde group . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrrolo[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which are essential for modifying its chemical structure and enhancing its biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound has been studied for its potential to induce apoptosis in cancer cells, making it a valuable tool in cancer research.
Pharmaceutical Industry: It serves as a building block for synthesizing various pharmaceutical agents with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and survival, leading to the induction of apoptosis in cancer cells . The compound’s ability to modulate the activity of proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2, further elucidates its mechanism of action .
Comparison with Similar Compounds
2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the N-methyl group, which can influence its biological activity.
N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine:
The unique combination of the chlorine atom and the N-methyl group in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-9-5-4-2-3-10-6(4)12-7(8)11-5/h2-3H,1H3,(H2,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRADWKJDNWYCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1C=CN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732589 | |
Record name | 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934524-27-3 | |
Record name | 2-Chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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